molecular formula C20H15F3N4O5 B11480953 N-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]ethyl}-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide

N-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]ethyl}-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11480953
M. Wt: 448.4 g/mol
InChI Key: CZRQLEXQWGMKMT-UHFFFAOYSA-N
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Description

N-[2-({3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound featuring a trifluoromethyl group, an oxadiazole ring, and a benzodioxole moietyThe trifluoromethyl group, in particular, is known for enhancing the metabolic stability, lipophilicity, and binding selectivity of molecules, making it a valuable structural motif in drug design .

Chemical Reactions Analysis

N-[2-({3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[2-({3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s binding affinity to its targets by increasing lipophilicity and metabolic stability . The oxadiazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target . These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

N-[2-({3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE can be compared with other compounds containing trifluoromethyl groups and oxadiazole rings:

Properties

Molecular Formula

C20H15F3N4O5

Molecular Weight

448.4 g/mol

IUPAC Name

N-[2-(1,3-benzodioxole-5-carbonylamino)ethyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C20H15F3N4O5/c21-20(22,23)13-4-1-11(2-5-13)16-26-19(32-27-16)18(29)25-8-7-24-17(28)12-3-6-14-15(9-12)31-10-30-14/h1-6,9H,7-8,10H2,(H,24,28)(H,25,29)

InChI Key

CZRQLEXQWGMKMT-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCCNC(=O)C3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

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